molecular formula C9H10FNO3 B1275711 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid CAS No. 299166-66-8

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B1275711
CAS No.: 299166-66-8
M. Wt: 199.18 g/mol
InChI Key: BPKLMQYFJHGPQW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methoxy group attached to the acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters, facilitating its uptake into cells. Additionally, it can act as a substrate for certain aminotransferases, leading to the formation of various metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid metabolism and transport. Additionally, this compound can alter cellular metabolism by serving as a precursor for the synthesis of other bioactive molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, it may inhibit certain aminotransferases, thereby affecting the levels of amino acids and their derivatives in the cell. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aminotransferases to form various metabolites, which may have their own biological activities. Additionally, it can influence metabolic flux by altering the levels of key intermediates in amino acid metabolism. The interactions with enzymes and cofactors in these pathways are crucial for its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, while binding proteins may help in its intracellular distribution. The localization and accumulation of this compound can affect its activity and function, influencing various cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization can also affect its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-fluorophenyl)acetic acid
  • 2-Amino-2-(3-methoxyphenyl)acetic acid
  • 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKLMQYFJHGPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398021
Record name Amino(3-fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299166-66-8
Record name Amino(3-fluoro-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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